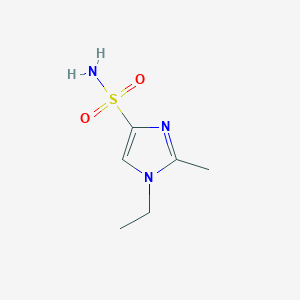

1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Descripción general

Descripción

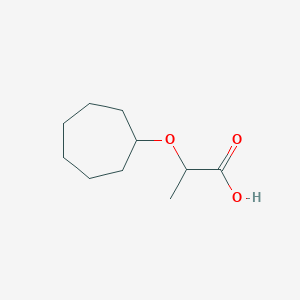

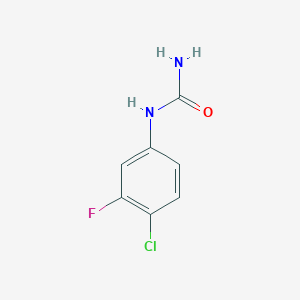

“1-ethyl-2-methyl-1H-imidazole-4-sulfonamide” is a chemical compound with the CAS Number: 1247180-42-2 . It has a molecular weight of 189.24 . It is in powder form .

Molecular Structure Analysis

The InChI code for “1-ethyl-2-methyl-1H-imidazole-4-sulfonamide” is1S/C6H11N3O2S/c1-3-9-4-6 (8-5 (9)2)12 (7,10)11/h4H,3H2,1-2H3, (H2,7,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“1-ethyl-2-methyl-1H-imidazole-4-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 189.24 .Aplicaciones Científicas De Investigación

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Polyurethane

1-Ethyl-2-methylimidazole can act as a catalyst for the synthesis of polyurethane, which is a polymer used for coatings, adhesives, foams, and elastomers .

Corrosion Inhibitor

It can be used as a precursor for the synthesis of 1-(2-hydroxyethyl)imidazole, which is used as a corrosion inhibitor for metals in acidic environments .

Antihypertensive Potential

Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential in rats .

Fabrication of Metal-Organic Frameworks

2-Methylimidazole can act as a coordination regulator to fabricate 2D metal-organic framework-5 (MOF-5) nanosheet, which is used as an efficient catalyst for Knoevenagel condensation reaction .

Electrocatalyst for Oxygen Evolution Reaction

It can also act as an alkaline inducer in the synthesis of amorphous FeCoNi ternary hydroxide nanosheets applicable as an active electrocatalyst for oxygen evolution reaction .

Intermediate for Pharmaceuticals and Agrochemicals

2-Ethyl-4-methyl-1H-imidazole is a useful synthetic intermediate. It can be used as a building block for active ingredients as well as in epoxy curing . It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments and other organic chemicals .

Synthesis of Substituted Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Safety and Hazards

The safety information for “1-ethyl-2-methyl-1H-imidazole-4-sulfonamide” indicates that it should be stored in a well-ventilated place and kept tightly closed . The compound should be handled with protective gloves/protective clothing/eye protection/face protection . If inhaled, the victim should be moved to fresh air and kept at rest . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

Propiedades

IUPAC Name |

1-ethyl-2-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-3-9-4-6(8-5(9)2)12(7,10)11/h4H,3H2,1-2H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIXEAFAGVOPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-methyl-1H-imidazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)

![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)